5-Bromo-4-methylthiophene-2-carboxylic acid

Beschreibung

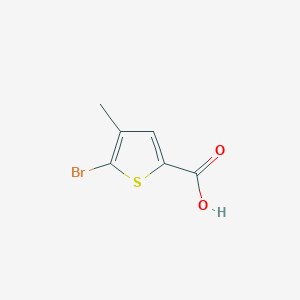

5-Bromo-4-methylthiophene-2-carboxylic acid (CAS: 54796-53-1) is a halogenated thiophene derivative with the molecular formula C₆H₅BrO₂S. Its structure features a bromine atom at the 5-position and a methyl group at the 4-position of the thiophene ring, with a carboxylic acid substituent at the 2-position (SMILES: CC1=C(SC(=C1)C(=O)O)Br) .

This compound is frequently employed as a synthetic intermediate in medicinal and materials chemistry. For example, it serves as a precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate substituted thiophene carboxamides with antibacterial properties . Its commercial availability at 98% purity further underscores its relevance in high-throughput synthesis .

Eigenschaften

IUPAC Name |

5-bromo-4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c1-3-2-4(6(8)9)10-5(3)7/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHPZFSEXMTXSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619725 | |

| Record name | 5-Bromo-4-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54796-53-1 | |

| Record name | 5-Bromo-4-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-methylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Functionalization

Another approach involves direct functionalization of commercially available thiophene derivatives:

Grignard Reaction : A Grignard reagent can be formed from a bromo derivative, which is then treated with carbon dioxide to introduce the carboxylic acid group.

Palladium-Catalyzed Carbonylation : This method employs palladium catalysts to facilitate the carbonylation process under carbon monoxide pressure, yielding the desired carboxylic acid derivative.

Detailed Synthetic Routes

The following table summarizes various synthetic routes for preparing 5-bromo-4-methylthiophene-2-carboxylic acid, including key reagents, conditions, and yields where available:

| Route Description | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Bromination of 4-methylthiophene | Bromine or NBS; Iron(III) bromide | Room temperature | Variable |

| Carboxylation via high-pressure CO2 | CO2; High pressure | Elevated temperature | High |

| Grignard Reaction | Bromo derivative; Mg; CO2 | Anhydrous conditions | Moderate to high |

| Palladium-Catalyzed Carbonylation | Pd catalyst; CO | Pressure conditions | High |

Research Findings and Analysis

Recent studies have highlighted various aspects of these preparation methods:

Bromination Efficiency : The use of NBS has been shown to provide better selectivity and yields compared to elemental bromine due to milder reaction conditions that minimize side reactions.

Carboxylation Techniques : The introduction of carbon dioxide in a controlled environment has been emphasized as a sustainable approach for synthesizing carboxylic acids from thiophene derivatives.

Alternative Routes : Recent advancements in synthetic methodologies have explored one-pot reactions combining bromination and carboxylation, which streamline the synthesis process and reduce overall reaction time.

Analyse Chemischer Reaktionen

5-Bromo-4-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-Bromo-4-methylthiophene-2-carboxylic acid serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its bromine atom facilitates nucleophilic substitution reactions, making it useful for generating various derivatives.

Case Study: Synthesis of Thiophene Derivatives

A study demonstrated the successful synthesis of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide using this compound as a precursor. The reaction yielded a library of compounds with moderate to good yields (35%-84%) through Suzuki-Miyaura cross-coupling reactions .

| Compound | Yield (%) |

|---|---|

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | 80 |

| Other derivatives | 35 - 84 |

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly its antibacterial properties. Research indicates that derivatives of this compound exhibit significant activity against resistant strains of bacteria.

Case Study: Antibacterial Activity

In vitro studies evaluated the antibacterial efficacy of synthesized thiophene derivatives against ESBL-producing E. coli. The results indicated that certain compounds derived from this compound showed high zones of inhibition, suggesting their potential as therapeutic agents against antibiotic-resistant pathogens .

| Compound | Zone of Inhibition (mm) at 50 mg |

|---|---|

| Compound A | 15 ± 2 |

| Compound B | 13 ± 2 |

| Other Compounds | Varies |

Materials Science

This compound is also utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its thiophene ring structure contributes to the electronic properties necessary for these applications.

Case Study: OLED Development

Research has shown that incorporating thiophene derivatives into OLED materials enhances their efficiency and stability. The unique electronic characteristics of thiophenes allow for improved charge transport and light emission properties .

Wirkmechanismus

The mechanism of action of 5-Bromo-4-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve the modulation of biochemical processes through binding interactions .

Vergleich Mit ähnlichen Verbindungen

Positional Isomerism: Bromine and Methyl Orientation

- This compound vs. 4-Bromo-5-methylthiophene-2-carboxylic acid: These positional isomers exhibit nearly identical molecular weights but differ in reactivity due to bromine and methyl group placement. In contrast, the 4-bromo-5-methyl isomer is more reactive in Suzuki couplings, as evidenced by its use in synthesizing (4-bromo-5-methylthiophen-2-yl)boronic acid, a common cross-coupling partner .

Functional Group Modifications

- Bromine vs. No Bromine: The absence of bromine in 5-methylthiophene-2-carboxylic acid (CAS 1918-79-2) eliminates opportunities for halogen-mediated cross-coupling, limiting its utility in drug discovery but making it suitable for non-reactive applications like polymer modification .

- Dual Carboxylic Acids: Thiophene-2,5-dicarboxylic acid (CAS 4282-31-9) demonstrates enhanced solubility in polar solvents and is widely used in MOF synthesis, whereas the mono-carboxylic acid derivatives are preferred for organometallic reactions .

Biologische Aktivität

5-Bromo-4-methylthiophene-2-carboxylic acid (BMTCA) is a heterocyclic compound with notable biological activities. This article provides an in-depth examination of its biological effects, mechanisms of action, and applications in various fields, supported by case studies and research findings.

- Molecular Formula : C6H5BrO2S

- Molecular Weight : 221.07 g/mol

BMTCA belongs to the class of thiophene derivatives, which are known to exhibit a range of biological effects due to their ability to interact with various biological targets. The compound primarily acts through the following mechanisms:

- Target Interaction : Thiophene derivatives can modulate the activity of enzymes and receptors involved in several biochemical pathways, including those related to inflammation and microbial resistance.

- Biochemical Pathways : BMTCA influences pathways associated with cellular signaling, apoptosis, and immune responses. It has been shown to affect the production of nitric oxide (NO) via inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammatory responses .

- Pharmacokinetics : The compound demonstrates high gastrointestinal absorption and is permeable across the blood-brain barrier (BBB), suggesting potential central nervous system effects.

Biological Activities

BMTCA exhibits various biological activities, including:

- Antimicrobial Properties : Studies have indicated that BMTCA possesses antimicrobial activity against several pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and function .

- Anti-inflammatory Effects : BMTCA has been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease .

- Proteasome Inhibition : The compound has been identified as a small molecule inhibitor of proteasome activity, which is crucial for regulating protein degradation and cellular homeostasis. This property suggests potential applications in cancer therapy, where proteasome inhibition can induce apoptosis in malignant cells .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of BMTCA against Staphylococcus aureus and Escherichia coli. Results demonstrated that BMTCA inhibited bacterial growth at concentrations as low as 50 µg/mL, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of BMTCA resulted in a significant reduction in serum levels of TNF-alpha and IL-6. This suggests that BMTCA effectively mitigates inflammatory responses through modulation of cytokine production .

Applications in Research and Industry

BMTCA serves as an important building block in organic synthesis, particularly in developing new materials and pharmaceuticals. Its applications include:

- Pharmaceutical Development : As an intermediate in synthesizing compounds with potential anti-inflammatory and antimicrobial properties.

- Material Science : Utilized in creating organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-4-methylthiophene-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves bromination and methylation of thiophene precursors. For example, bromination of 4-methylthiophene-2-carboxylic acid using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., light or AIBN) can yield the target compound. Key parameters include:

- Temperature : Maintain 0–5°C to minimize side reactions.

- Solvent : Use anhydrous dichloromethane (DCM) or CCl₄ to stabilize reactive intermediates.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Optimize yield by monitoring reaction progress via TLC (Rf ~0.3 in hexane:ethyl acetate, 3:1) and adjusting stoichiometry (1.1 eq NBS for complete conversion).

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy :

- ¹H NMR (DMSO-d6): Methyl group resonance at δ 2.3–2.5 ppm; thiophene protons appear as doublets (δ 7.1–7.5 ppm).

- ¹³C NMR : Carboxylic acid carbon at δ 165–170 ppm; bromine-induced deshielding shifts adjacent carbons by 5–10 ppm .

- HPLC : Reverse-phase C18 column (MeCN:H₂O, 60:40) with UV detection at 254 nm confirms purity (>98%) .

- Melting Point : Compare observed mp (e.g., 121–123°C) with literature to validate crystallinity .

Advanced Research Questions

Q. How does the electronic interplay between bromine and methyl groups influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as an electrophilic site for Suzuki-Miyaura couplings, while the methyl group exerts steric and electronic effects:

- Steric Hindrance : Methyl at position 4 directs coupling to position 5 (bromine site) by blocking alternative sites.

- Electronic Effects : Bromine’s electron-withdrawing nature enhances oxidative addition with Pd catalysts (e.g., Pd(PPh₃)₄).

Validate regioselectivity via X-ray crystallography (as in ) or DFT calculations (e.g., Mulliken charges) .

Q. How can discrepancies between experimental and computational data (e.g., bond angles, reactivity) be resolved?

- Methodological Answer : Address contradictions through:

- Crystallographic Refinement : Compare experimental XRD data (e.g., dihedral angles between thiophene and carboxylic acid groups) with DFT-optimized structures (B3LYP/6-31G* basis set) .

- Reactivity Simulations : Use molecular dynamics (MD) to model reaction pathways (e.g., bromine substitution kinetics) and correlate with kinetic experimental data .

Q. What strategies mitigate batch-to-batch variability in synthesis due to reagent purity?

- Methodological Answer : Implement:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.